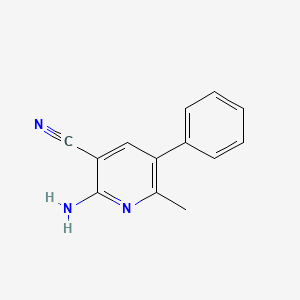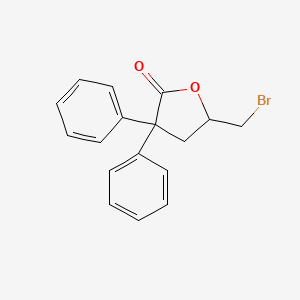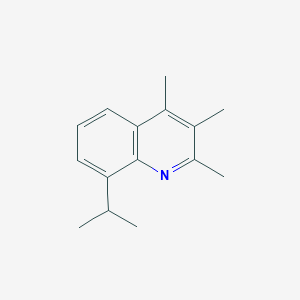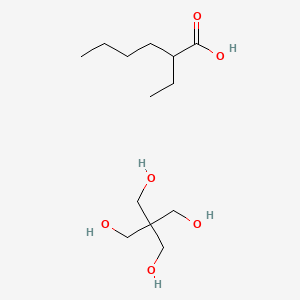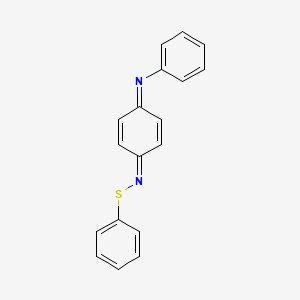![molecular formula C9H14O2 B14418636 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81842-08-2](/img/structure/B14418636.png)
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-1,4-dioxaspiro[45]dec-6-ene is an organic compound with the molecular formula C9H14O2 It belongs to the class of spiro compounds, which are characterized by having two or more rings connected through a single common atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene can be achieved through several methods. One common approach involves the dichlorovinylation of an enolate, followed by cyclization. The reaction typically requires anhydrous conditions and the use of reagents such as diisopropylamine, butyllithium, and trichloroethylene . The process involves multiple steps, including the formation of lithium diisopropylamide, addition of the enolate, and subsequent cyclization to form the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new spiro compounds with different functional groups.
Aplicaciones Científicas De Investigación
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A similar spiro compound with a different substitution pattern.
8-Methylene-1,4-dioxaspiro[4.5]decane: Another spiro compound with a methylene group instead of a methyl group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl boronic acid pinacol ester: A boronic acid derivative of the spiro compound.
Uniqueness
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
81842-08-2 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h2,4,8H,3,5-7H2,1H3 |
Clave InChI |
VNFHLOCJIWNANW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(C=C1)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
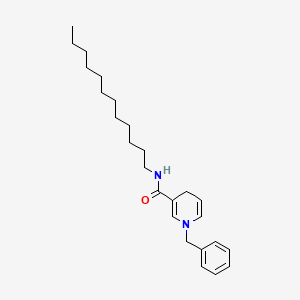
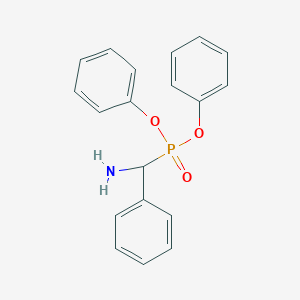

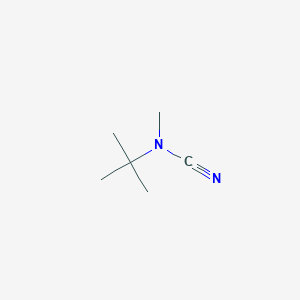
![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)

